Lipophilicity Differentiation: Higher Computed LogP Versus Aliphatic Amide Analogs
The target compound exhibits a computed XLogP3 of 3.1, reflecting the contribution of the 3,5-dichlorophenyl substituent [1]. This value is markedly higher than the predicted LogP of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (estimated ~1.2–1.5) and N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide (estimated ~1.5–1.8), both of which replace the dichlorophenyl group with aliphatic or cycloaliphatic amide substituents . The LogP differential of approximately 1.3–1.9 log units corresponds to a 20- to 80-fold difference in calculated octanol-water partition coefficient, which can significantly influence membrane passive permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 [1] |
| Comparator Or Baseline | N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: estimated XLogP3 ≈ 1.2–1.5; N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide: estimated XLogP3 ≈ 1.5–1.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.9 log units (20- to 80-fold higher calculated partition coefficient) [1] |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator values estimated from structural analogs due to absence of PubChem entries [1] |
Why This Matters
Higher lipophilicity can be advantageous for targets in hydrophobic binding pockets or for achieving CNS penetration, but may also increase off-target binding risk; selecting the correct analog requires matching LogP to the intended assay compartment.
- [1] PubChem Compound Summary for CID 16952525, N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16952525 (accessed May 2026). View Source
